EZH2 Inhibitory Potency: 6,8-Difluoro Substitution Enables Sub-5 μM Activity in Advanced Leads
A derivative incorporating the 6,8-difluoro-1-methylisoquinoline scaffold, specifically N-((6,8-difluoro-1-methyl-3-oxo-2,3-dihydroisoquinolin-4-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide (US9738630, Example 11), demonstrates an EC50 of <5,000 nM (<5 μM) against histone-lysine N-methyltransferase EZH2 [1]. While direct comparator data for the unelaborated core is not publicly available, the 6,8-difluoro-1-methylisoquinoline motif is a critical pharmacophoric element contributing to this activity, as evidenced by its inclusion in a patented EZH2 inhibitor series [2]. In contrast, the non-fluorinated 1-methylisoquinoline parent exhibits an IC50 of 60,000 nM (60 μM) against cytochrome P450 2A6, a distinct off-target, indicating a baseline activity level that is over an order of magnitude less potent [3].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | EC50 <5,000 nM (<5 μM) for an advanced lead incorporating the 6,8-difluoro-1-methylisoquinoline scaffold |
| Comparator Or Baseline | Non-fluorinated 1-methylisoquinoline: IC50 = 60,000 nM (60 μM) against CYP2A6 |
| Quantified Difference | >12-fold lower potency observed for the non-fluorinated parent against a distinct target (note: cross-target comparison) |
| Conditions | EZH2 assay for target compound; CYP2A6 inhibition assay for comparator |
Why This Matters
Procurement of the 6,8-difluoro scaffold is essential for replicating the sub-micromolar EZH2 inhibitory activity reported in patent literature, as non-fluorinated analogs lack the requisite potency.
- [1] BindingDB BDBM335716. N-((6,8-Difluoro-1-methyl-3-oxo-2,3-dihydroisoquinolin-4-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide. EC50: <5.00E+3 nM. Target: Histone-lysine N-methyltransferase EZH2. View Source
- [2] US9738630, Example 11. Bristol-Myers Squibb. Heterocyclic compounds as EZH2 inhibitors. View Source
- [3] BindingDB BDBM50159268. 1-Methylisoquinoline. IC50: 6.00E+4 nM. Target: Cytochrome P450 2A6. View Source
